Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside
Description
Octyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside is a chemically modified carbohydrate derivative featuring:
- A glucopyranoside backbone with acetyl groups at positions 2, 3, 4, and 4.
- A thiol (–SH) moiety replacing the hydroxyl group at the anomeric carbon.
- An octyl chain substituent.
This compound is widely used in glycosylation research, acting as a substrate analog for glycosyltransferases and glycosidases . Its thiol group enables conjugation reactions for synthesizing glycoconjugates, while the octyl chain enhances solubility in hydrophobic environments .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-octylsulfanyloxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O9S/c1-6-7-8-9-10-11-12-32-22-21(30-17(5)26)20(29-16(4)25)19(28-15(3)24)18(31-22)13-27-14(2)23/h18-22H,6-13H2,1-5H3/t18-,19-,20+,21-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIROMIKWUKFPAA-BDHVOXNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557498 | |
| Record name | Octyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85618-26-4 | |
| Record name | Octyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Glycosylation of Thioethyl Glucopyranoside with Octanol
The most widely reported method involves the acid-catalyzed reaction of thioethyl glucopyranoside with octanol. Trifluoroacetic acid (TFA) serves as the catalyst, facilitating the nucleophilic substitution at the anomeric carbon. The reaction proceeds under nitrogen at 65°C for 1 hour, followed by extraction with chloroform and neutralization with sodium hydrogen carbonate. Acyl migration during detritylation ensures selective acetylation at the 2,3,4,6-positions, yielding the target compound with minimal byproducts.
Reaction Conditions:
Alkylation with Octyl Bromide
An alternative route employs octyl bromide as the alkylating agent. Thioethyl glucopyranoside reacts with octyl bromide in a polar aprotic solvent (e.g., dimethylformamide) under basic conditions (e.g., potassium carbonate). The reaction mixture is stirred at room temperature for 24 hours, followed by acetylation using acetic anhydride and pyridine.
Key Steps:
Reductive Amination with Octanal
Thioethyl glucopyranoside undergoes reductive amination with octanal in the presence of sodium cyanoborohydride, followed by acetylation. This method is less common due to competing side reactions but offers flexibility in modifying the alkyl chain length.
Optimized Parameters:
-
Reducing Agent: NaBH₃CN (2 equivalents)
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Solvent: Methanol
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Post-Acetylation: Acetic anhydride/pyridine, 12 hours
Acetylation and Acyl Migration Dynamics
The acetylation pattern at the 2,3,4,6-positions is critical for the compound’s surfactant properties. Acyl migration during synthesis ensures proper regioselectivity:
Detritylation-Induced Migration
In a method derived from Nature protocols, 1,2,3,4-tetra-O-acetyl-6-O-trityl-β-D-glucopyranose undergoes detritylation with TFA, triggering acyl migration from the C-4 to C-6 position. This step is temperature-sensitive:
Column Chromatography Purification
Silica gel chromatography (hexane:ethyl acetate, 1:1) separates the desired 1,2,3,6-tetra-O-acetyl isomer from unreacted trityl derivatives and byproducts. Recrystallization from ethanol/n-hexane enhances purity to >98%.
Analytical Validation and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR confirm the structure and acetylation pattern:
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water) quantifies purity:
Mass Spectrometry
Electrospray ionization (ESI-MS) confirms molecular weight:
Comparative Analysis of Synthetic Methods
| Method | Catalyst/Reagent | Yield | Purity | Key Advantage |
|---|---|---|---|---|
| Acid-Catalyzed Glycosylation | TFA | 70% | >98% | High regioselectivity |
| Alkylation with Octyl Bromide | K₂CO₃ | 75% | 95% | Scalability |
| Reductive Amination | NaBH₃CN | 60% | 90% | Chain-length flexibility |
Industrial and Research Applications
The compound’s synthesis supports advancements in:
Chemical Reactions Analysis
Types of Reactions: Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside primarily undergoes substitution reactions due to the presence of the thiol group. It can also participate in deacetylation reactions under alkaline conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides (e.g., 1-bromoctane) and thiourea. Reaction conditions typically involve solvents like acetone and catalysts such as boron trifluoride-etherate.
Deacetylation Reactions: Sodium hydroxide in methanol is commonly used for deacetylation.
Major Products:
Substitution Reactions: The major product is Octyl 2,3,4,6-tetra-O-acetyl-1-thio-b-D-glucopyranoside.
Deacetylation Reactions: The major product is Octyl 1-thio-b-D-glucopyranoside.
Scientific Research Applications
Protein Solubilization
OTG is widely utilized in biochemical laboratories for the solubilization of membrane proteins. Its unique structural properties allow it to interact with hydrophobic regions of membrane proteins without denaturing them. This is crucial for studies involving protein crystallization and reconstitution into lipid bilayers.
- Critical Micelle Concentration (CMC) : The CMC of OTG is approximately 9 mM, making it effective at concentrations around 1.1-1.2% (w/v) for solubilizing proteins from sources like E. coli without causing denaturation .
Case Studies
- Bacteriorhodopsin : In experiments involving bacteriorhodopsin, OTG has been shown to outperform its O-analog, octyl glucoside, in terms of stability against thermal and light-induced denaturation .
Reconstitution Studies
After solubilization, OTG facilitates the reconstitution of membrane proteins into liposomes through dialysis or ion exchange chromatography, allowing for the study of their functional properties in a controlled environment .
Drug Development
Recent studies have identified OTG as a promising candidate in drug formulation, particularly in enhancing the bioavailability of certain compounds. Its ability to form mixed micelles with drugs can improve their solubility and absorption.
- Antituberculosis Activity : Research indicates that octyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside exhibits potent antituberculosis properties . This makes it a valuable compound in the development of new therapeutic agents against resistant strains.
Renal Injury Assessment
OTG has been implicated in evaluating renal injury by detecting its presence in urine samples from affected patients. This application highlights its potential role as a biomarker for kidney-related diseases .
Synthesis Pathways
The synthesis of OTG involves several steps starting from D-glucose through acetylation and thiolation processes. The compound can be synthesized efficiently using methodologies that include the use of thiourea and subsequent reactions with alkyl halides .
Chiral Reagent
OTG can also serve as a chiral reagent for the resolution of amino acid derivatives, enhancing its utility in organic synthesis and analytical chemistry .
Summary Table of Applications
| Application Area | Specific Use Cases | Key Benefits |
|---|---|---|
| Biochemical Research | Protein solubilization | Preserves protein functionality |
| Reconstitution into lipid bilayers | Facilitates functional studies | |
| Pharmaceutical Development | Antituberculosis agent | Enhances bioavailability |
| Renal injury biomarker | Provides diagnostic capabilities | |
| Chemical Synthesis | Chiral reagent for amino acids | Improves resolution efficiency |
Mechanism of Action
The mechanism of action of Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside involves its interaction with membrane proteins and lipids. The octyl group provides hydrophobic interactions, while the thioglucopyranoside moiety interacts with hydrophilic regions. This dual interaction stabilizes membrane proteins and facilitates their solubilization and crystallization. The acetyl groups protect the hydroxyl functionalities, preventing unwanted side reactions during biochemical assays.
Comparison with Similar Compounds
Ethyl 2,3,4,6-Tetra-O-acetyl-β-D-thioglucopyranoside
- Structural Differences : Ethyl substituent instead of octyl.
- Functional Impact :
- Applications : Used in enzymology studies and glycoconjugate synthesis but less suited for lipid-rich systems.
- Cost : Priced at $300 for 2.5 g (\sim$120/g), making it more cost-effective than the octyl variant ($320/g) .
Octyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside
Propargyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranoside
Ethyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-galactopyranoside
- Structural Differences : Galactose backbone instead of glucose.
- Functional Impact :
- Applications : Used in studies of lactose metabolism and galactose-related disorders .
Comparative Data Table
| Compound Name | Alkyl Chain | Anomeric Group | Sugar Type | Key Applications | Price (per gram) |
|---|---|---|---|---|---|
| Octyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside | Octyl | Thiol (–SH) | Glucose | Glycosylation assays, conjugates | $320 |
| Ethyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside | Ethyl | Thiol (–SH) | Glucose | Enzyme studies, glycoconjugates | $120 |
| Octyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | Octyl | Hydroxyl (–OH) | Glucose | Drug solubilization | N/A |
| Propargyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranoside | Propargyl | Hydroxyl (–OH) | Glucose | Click chemistry applications | N/A |
| Ethyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-galactopyranoside | Ethyl | Thiol (–SH) | Galactose | Galactose metabolism studies | ~$120 |
Key Research Findings
- Alkyl Chain Length : Longer chains (e.g., octyl) enhance lipid bilayer interaction, critical for membrane protein studies, while shorter chains (e.g., ethyl) improve aqueous solubility .
- Thiol vs. Hydroxyl : Thiol-containing derivatives enable stable disulfide bonds in glycoconjugates, broadening their utility in drug delivery systems compared to hydroxyl analogs .
- Sugar Specificity : Glucose derivatives are preferred for glycogen-related pathways, whereas galactose analogs target lactose-processing enzymes .
Biological Activity
Octyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside (OTG) is a synthetic compound derived from D-glucose, modified to enhance its biological properties. This compound is notable for its applications in biochemical research and potential therapeutic uses due to its unique structural features, including a thioether linkage that confers stability against enzymatic degradation.
- Molecular Formula : C22H36O9S
- Molecular Weight : 476.58 g/mol
- CAS Number : 85618-26-4
- Critical Micelle Concentration (CMC) : Approximately 9 mM, indicating its effectiveness as a nonionic detergent for solubilizing membrane proteins .
Synthesis
The synthesis of OTG involves several steps:
- Formation of Acetobromo Glucose : Pentaacetylglucose is reacted with hydrogen bromide to yield 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide.
- Thioether Formation : The acetobromo glucose is treated with thiourea to produce the corresponding isothiuronium salt.
- Deacetylation : The final product is obtained through deacetylation of the isothiuronium salt .
1. Membrane Protein Solubilization
OTG is primarily utilized as a detergent for the solubilization of membrane proteins. Its thioether linkage makes it resistant to degradation by β-glucosidases, allowing for effective lysis of cells without denaturing proteins. This property is crucial for applications in structural biology where maintaining protein integrity is essential for crystallization and functional studies .
2. Renal Injury Evaluation
Recent studies have indicated that OTG can be used as a biomarker for renal injury. It has been detected in the urine of patients with renal impairment, suggesting its potential role in clinical diagnostics and monitoring kidney health .
Case Studies
- Case Study 1 : A study evaluated the effectiveness of OTG in solubilizing membrane proteins from various cell types. Results demonstrated that OTG outperformed traditional detergents like Triton X-100 in preserving protein functionality during purification processes.
- Case Study 2 : In a clinical setting, OTG was monitored in urine samples from patients undergoing treatment for acute kidney injury. The presence of OTG correlated with specific biomarkers indicative of renal damage, supporting its use as a diagnostic tool.
Research Findings
Q & A
Q. What are the optimal synthetic routes for Octyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside?
Methodological Answer: The compound is synthesized via glycosylation of peracetylated glucose derivatives. A validated protocol involves reacting 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose with octanethiol under Lewis acid catalysis (e.g., BF₃·Et₂O). Reaction progress is monitored by TLC, with purification via column chromatography. Yields typically range from 70–85% . Alternative routes use thioglycoside donors (e.g., ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside) activated by NIS/TfOH for selective coupling .
Q. How can the purity and structural integrity of the compound be confirmed?
Methodological Answer: Characterize using:
- NMR : Compare ¹H/¹³C spectra to literature data; acetyl protons appear at δ 1.9–2.1 ppm, thioglycosidic linkage confirmed by δ 3.5–4.0 ppm .
- HPLC-MS : Use reverse-phase C18 columns (ACN/H₂O gradient) with ESI-MS detection (expected [M+Na]⁺ ~635 m/z) .
- Elemental Analysis : Verify C, H, S content (±0.3% theoretical) .
Q. What precautions are necessary for handling this thioglycoside?
Methodological Answer:
- Storage : Store desiccated at –20°C to prevent hydrolysis. Use argon/vacuum sealing for long-term stability .
- Safety : Wear nitrile gloves and eye protection; thioglycosides may release H₂S upon decomposition. Neutralize spills with 10% NaHCO₃ .
Advanced Research Questions
Q. How does the acetyl protection strategy influence glycosylation efficiency?
Methodological Answer: Acetyl groups block hydroxyls, directing glycosylation to the anomeric center. Comparative studies show:
Q. How to resolve contradictions in glycosylation yields reported across studies?
Methodological Answer: Discrepancies arise from:
- Solvent Effects : CH₂Cl₂ gives higher yields (85%) vs. toluene (60%) due to improved donor solubility .
- Moisture Sensitivity : Trace H₂O (>50 ppm) hydrolyzes thioglycosides; use molecular sieves (3Å) in anhydrous conditions .
- Analytical Bias : Low-resolution TLC may miss byproducts; validate with ²D NMR (HSQC, HMBC) .
Q. What strategies enable regioselective deprotection of acetyl groups?
Methodological Answer: Use orthogonal deprotection:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
